1-Benzothiophen-3(2H)-one

説明

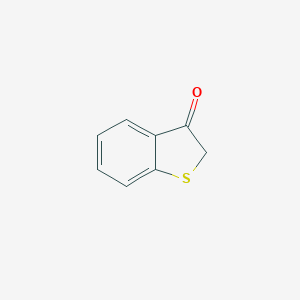

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHAJDDBRUOZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450750 | |

| Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-03-0 | |

| Record name | Benzo[b]thiophen-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzothiophen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzothiophen 3 2h One and Its Derivatives

Established Synthetic Routes to the 1-Benzothiophen-3(2H)-one Core

The synthesis of the this compound core, a key scaffold in medicinal chemistry, has traditionally been approached through several established methods. These routes, while foundational, often involve multiple steps and can present challenges in terms of yield and reaction conditions.

Friedel-Crafts Acylation Approaches to Thioaurone Scaffolds

The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with aromatic compounds and has been applied to the synthesis of thioaurone scaffolds, which are derivatives of this compound. nih.gov This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride. wikipedia.orgsigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. chemistrysteps.com

One of the key advantages of Friedel-Crafts acylation is its ability to reliably introduce a ketone group to an aromatic ring, generally resulting in clean, mono-substituted products because the resulting ketone is less reactive than the starting material. chemistrysteps.com This method can also be performed intramolecularly to form five- or six-membered rings, a useful strategy in synthesizing complex cyclic molecules. chemistrysteps.com However, the reaction is not without its limitations. It requires strong Lewis acids, which can be sensitive to moisture and complicate the workup process. sigmaaldrich.com Furthermore, the reaction is not suitable for highly deactivated aromatic rings. sigmaaldrich.com

Multi-step Procedures from Precursors of this compound

The synthesis of this compound and its derivatives often relies on multi-step procedures starting from various precursors. These synthetic sequences allow for the gradual construction of the target molecule, introducing functional groups and building the heterocyclic ring system in a controlled manner.

| Starting Material Example | Key Transformation | Product Class | Reference |

| Substituted Benzofuran | Multi-step reactions | 2-Bromo-6-fluorobenzofuran-3(2H)-one | vulcanchem.com |

| Benzene (B151609) | Nitration, Reduction, Bromination, Diazotization | Substituted Anilines | youtube.com |

| Cyclohexylmethanol | Conversion of alcohol to bromide | Cyclohexyl Bromide | youtube.com |

Modern and Sustainable Synthetic Strategies

In recent years, the focus in organic synthesis has shifted towards the development of more efficient, cost-effective, and environmentally friendly methods. This has led to the emergence of novel strategies for the synthesis of this compound and its derivatives that address the limitations of traditional approaches.

Transition-Metal-Free Synthetic Protocols for Benzothiophenamine Derivatives

A significant advancement in the synthesis of benzothiophene (B83047) derivatives is the development of transition-metal-free protocols. semanticscholar.org These methods offer an attractive alternative to traditional cross-coupling reactions that often rely on expensive and potentially toxic heavy metal catalysts. nih.gov

One such approach involves a one-pot process for the synthesis of benzothiophenamine derivatives at room temperature. semanticscholar.org This method is characterized by high reaction efficiency, mild conditions, and a broad substrate scope, leading to good-to-excellent yields of the desired products. semanticscholar.org The absence of a transition metal catalyst not only reduces costs and environmental impact but also simplifies the purification process. mdpi.com The development of such green and clean synthetic methodologies holds significant potential for the synthesis of biologically and medicinally relevant compounds. semanticscholar.org

One-Pot Procedures for Complex this compound Analogues

Several one-pot procedures have been developed for the synthesis of complex this compound analogues and related benzothiophenes. nih.govrsc.org For instance, a convenient one-pot synthesis of benzo[b]thiophenes from readily available o-halo-ethynylbenzene precursors has been described, yielding a variety of substituted derivatives in good to high yields. nih.govelsevierpure.com Another efficient one-pot procedure involves the copper(I)-catalyzed intramolecular cyclization of dithioesters to form 2,3-substituted benzo[b]thiophenes. rsc.org These methods highlight the power of one-pot synthesis in streamlining the construction of complex heterocyclic systems.

| Synthetic Strategy | Key Features | Product Class | Reference |

| Transition-Metal-Free Synthesis | Room temperature, high efficiency, wide substrate scope | Benzothiophenamine derivatives | semanticscholar.org |

| One-Pot Synthesis from o-halo-ethynylbenzenes | Convenient, good to high yields | Benzo[b]thiophenes | nih.govelsevierpure.com |

| Copper-Catalyzed One-Pot Synthesis | Intramolecular cyclization, good yields | 2,3-Substituted benzo[b]thiophenes | rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. researchgate.net This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

An example of a green chemistry approach is the photocatalytic synthesis of 2-hydroxy-benzofuran-3(2H)-ones, a related class of compounds, using lead-free perovskite nanocrystals. rsc.org This method utilizes visible light and air as an oxidant at room temperature, offering a sustainable alternative to traditional methods. rsc.org Similarly, the use of green solvents like ethyl lactate (B86563) in transition-metal-free reactions further contributes to the environmental friendliness of the synthesis. rsc.org The development of solvent-free "one-pot" syntheses, often employing grinding techniques with solid catalysts, represents another significant step towards greener chemical processes. youtube.comresearchgate.net These approaches not only reduce waste but can also lead to higher yields and shorter reaction times. researchgate.net

| Green Chemistry Approach | Key Principle | Application Example | Reference |

| Photocatalysis | Use of light as an energy source | Synthesis of 2-hydroxy-benzofuran-3(2H)-ones | rsc.org |

| Green Solvents | Use of environmentally friendly solvents | Benzylation of coumarins in ethyl lactate | rsc.org |

| Solvent-Free Synthesis | Elimination of volatile organic solvents | One-pot synthesis of aurones by grinding | researchgate.net |

Regioselective and Stereoselective Synthesis

The precise control over the arrangement of atoms in three-dimensional space is a hallmark of modern organic synthesis. For this compound and its analogues, achieving high levels of regioselectivity and stereoselectivity is paramount for the development of new materials and therapeutic agents.

Control of Regioselectivity in Annulation Reactions Involving this compound Precursors

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool for constructing the benzothiophene core. The control of regioselectivity in these reactions is critical to ensure the desired isomer is formed.

One effective strategy involves the transition-metal-free, acid-promoted cyclization of S-aryl α-alkynoates. This method provides a direct route to this compound derivatives. The regioselectivity of the cyclization is governed by the electronic and steric nature of the substituents on the aromatic ring and the alkyne.

A notable advancement in this area is the one-pot, transition-metal-free synthesis of thienyl thioethers, which proceeds through a this compound intermediate. thieme.de This tandem reaction, promoted by triflic acid (TfOH), involves a Friedel–Crafts cyclization followed by the reaction of the transient thienyl thioether with an arenethiol. thieme.de This method is not only efficient but also scalable, highlighting its potential for broader applications. thieme.de

Furthermore, consecutive thiophene-annulation reactions starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents have been developed to create the researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) substructure. acs.org This approach is particularly useful for synthesizing unsymmetrical derivatives that are otherwise difficult to access. acs.org

Enantioselective Synthesis of Spirocyclic Derivatives from Benzofuran-3(2H)-one Scaffolds (Analogy to this compound)

Spirocyclic compounds, characterized by two rings connected through a single atom, are of significant interest due to their rigid three-dimensional structures. unimi.it The synthesis of these complex molecules with high enantioselectivity is a considerable challenge. While research on the enantioselective synthesis of spirocyclic derivatives directly from this compound is emerging, the analogous benzofuran-3(2H)-one scaffold has been more extensively studied and provides valuable insights.

An efficient method for the enantioselective synthesis of spirocyclic tetrahydrothiophene (B86538) derivatives bearing a benzofuran-3(2H)-one scaffold has been developed. researchgate.netsci-hub.ru This approach utilizes a cascade reaction involving a thio-Michael-aldol sequence between 2-arylidenebenzofuran-3(2H)-ones and 2-thioacetaldehyde, generated in situ. researchgate.net The use of organocatalysts in these reactions has proven to be highly effective in controlling the stereochemical outcome.

Another strategy involves the asymmetric Michael addition of various nucleophiles to 2-arylidenebenzofuran-3(2H)-ones. For instance, the reaction with 3-fluorooxindoles, catalyzed by a quinine-derived squaramide catalyst, yields 3,3-disubstituted benzofuran-3(2H)-ones with excellent enantioselectivity and diastereoselectivity. acs.org Similarly, bifunctional squaramide organocatalysts have been successfully employed in the diastereo- and enantioselective synthesis of 2,2-disubstituted benzofuran-3-ones. acs.org

The development of stereoselective approaches to spirocyclic oxindoles, another related class of compounds, has also seen significant progress. rsc.orgresearchgate.net These methods often rely on cycloaddition reactions and subsequent transformations, providing a foundation for developing similar strategies for sulfur-containing analogues. rsc.org

Table 1: Enantioselective Synthesis of Spirocyclic Derivatives

| Reactants | Catalyst | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2-Arylidenebenzofuran-3(2H)-ones and 2-thioacetaldehyde | Organocatalyst | Spirocyclic tetrahydrothiophenes | Not specified | High |

| Benzofuran-derived azadienes and 3-fluorooxindoles | Quinine-derived squaramide | 3,3-Disubstituted benzofuran-3(2H)-ones | 60:40 to >99:1 | 70% to >99% |

| Various substrates | L-proline derived bifunctional squaramide | 2,2-Disubstituted benzofuran-3-ones | up to 99:1 | up to 99% |

Industrial Scale-Up Considerations for this compound Building Blocks

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges. For this compound and its derivatives to be utilized as building blocks in large-scale applications, the synthetic methodologies must be robust, cost-effective, and environmentally benign.

A key consideration for industrial scale-up is the avoidance of harsh reaction conditions and expensive or toxic reagents. In this context, the development of transition-metal-free synthetic routes is highly advantageous. thieme.de Transition metals can be costly and difficult to remove from the final product, which is a significant concern in the pharmaceutical and electronics industries.

The one-pot synthesis of thienyl thioethers via a this compound intermediate, as developed by Suga and Mitsudo, is a prime example of a scalable process. thieme.de This method's efficiency and use of a readily available acid promoter instead of a transition metal catalyst make it an attractive option for industrial applications. thieme.de

Furthermore, modular approaches to complex molecules like unsymmetrical researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) derivatives offer significant advantages for scale-up. soton.ac.uk A modular synthesis allows for the assembly of a diverse library of compounds from readily available starting materials through a series of reliable reactions, such as a transition-metal-free Pummerer C-H/C-H-type cross-coupling and a Newman-Kwart rearrangement. soton.ac.uk This flexibility is crucial for tuning the properties of materials for specific applications.

Mechanistic Investigations and Reactivity Studies of 1 Benzothiophen 3 2h One

Elucidation of Reaction Pathways and Transition States

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of bond-breaking and bond-forming events. wikipedia.org In the context of benzothiophene (B83047) chemistry, KIE studies have provided significant insights into arylation reactions.

A study on the direct β-arylation of benzo[b]thiophenes revealed important details about the C-H activation step. acs.org By measuring the ¹³C KIE at various positions, researchers observed a significant primary ¹³C KIE at both the C-2 and C-3 positions of benzo[b]thiophene. acs.org Specifically, KIE values of 1.042 ± 0.006 and 1.044 ± 0.005 were recorded for the C-3 position, and 1.015 ± 0.006 and 1.014 ± 0.005 for the C-2 position. acs.org These findings are consistent with a Heck-type mechanism where the C-H bond cleavage is involved in the rate-determining step.

Furthermore, ²H KIE experiments were conducted using a modified procedure with partially deuterated benzo[b]thiophene. acs.org These experiments showed an inverse KIE at the C-3 position (0.87 ± 0.01 and 0.88 ± 0.01) and no significant KIE at the C-2 position (1.02 ± 0.01 and 1.00 ± 0.01). acs.org An inverse KIE is indicative of a change in hybridization from sp² to sp³ at the carbon atom in the rate-determining step, further supporting the proposed Heck-type pathway. acs.org

These KIE studies are crucial for understanding the nuances of C-H functionalization in benzothiophene systems, providing a basis for optimizing reaction conditions and developing more efficient synthetic methodologies. The contrasting results between ¹³C and ²H KIEs highlight the complexity of the reaction mechanism and the different sensitivities of these isotopes to changes in the transition state structure. wikipedia.orgacs.org

Table 1: Kinetic Isotope Effects in the Direct β-Arylation of Benzo[b]thiophene acs.org

| Isotope | Position | KIE Value (Experiment 1) | KIE Value (Experiment 2) |

| ¹³C | C-3 | 1.042 ± 0.006 | 1.044 ± 0.005 |

| ¹³C | C-2 | 1.015 ± 0.006 | 1.014 ± 0.005 |

| ²H | C-3 | 0.87 ± 0.01 | 0.88 ± 0.01 |

| ²H | C-2 | 1.02 ± 0.01 | 1.00 ± 0.01 |

Thioaurones, which are derivatives of 1-benzothiophen-3(2H)-one, participate in highly regioselective 1,3-dipolar cycloaddition reactions. mdpi.comresearchgate.net A study investigating the reaction of nitrilimines with thioaurone derivatives to form spiropyrazolines provides a detailed mechanistic understanding through computational methods. mdpi.comresearchgate.net

The reaction's regiochemistry was confirmed using spectroscopic and spectrometric data, and the mechanism was explored using Molecular Electron Density Theory (MEDT) at the B3LYP/6-311G(d,p) computational level. mdpi.comresearchgate.net The analysis of the electron localization function (ELF) indicates a carbenoid-type (cb-type) mechanism for these cycloaddition reactions. mdpi.comresearchgate.net This suggests that the intermolecular interactions between the reactants are the primary determinants of the observed regioselectivity. mdpi.comresearchgate.net

In a related study, the 1,3-dipolar cycloaddition reaction between phenyldiazomethane (B1605601) and 4-methylthioaurone was investigated to synthesize spiro 1-pyrazolines. researchgate.net The structure of the resulting stable 1-pyrazoline was established through IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level were employed to study the reaction mechanism and regioselectivity. researchgate.net The computational results were in good agreement with the experimental findings, confirming the preferential formation of one regioisomer over the other. researchgate.net

These cycloaddition reactions are significant as they provide access to complex heterocyclic structures like spiropyrazolines, which are of interest in medicinal chemistry. mdpi.comresearchgate.netmdpi.com

Recent advancements have led to the development of novel methods for the formation of carbon-boron (C-B) bonds in benzothiophene systems. A catalyst-free, formal thioboration reaction of C-C π bonds has been reported, which proceeds in the presence of an external electrophilic boron source, B-chlorocatecholborane. researchgate.net This method is scalable and demonstrates good to high yields, tolerating a variety of functional groups that are often incompatible with other borylation techniques. researchgate.net The resulting borylated benzothiophenes are versatile intermediates that can undergo various in situ derivatization reactions without the need for isolation. researchgate.net

Another metal-free approach involves the BCl₃-induced borylative cyclization of aryl-alkynes that have ortho-EMe (where E is S or O) groups. This method provides a straightforward route to C3-borylated benzothiophenes and benzofurans. The primary products, dichloro(heteroaryl)boranes, can be converted to the more stable and synthetically useful pinacol (B44631) boronate esters or used directly in Suzuki-Miyaura cross-coupling reactions to generate 2,3-disubstituted heteroarenes in a one-pot process. researchgate.net

These methods for creating C-B bonds in benzothiophenes are significant for their ability to introduce boron-containing functional groups, which are highly valuable in modern organic synthesis for subsequent cross-coupling reactions. acs.orgacs.org

Electrophilic and Nucleophilic Reactivity of the this compound System

The carbonyl group of this compound is a key site for reactivity, particularly in condensation reactions. It readily undergoes base-catalyzed condensations with various aldehydes to yield benzylidene derivatives, which are important precursors for more complex molecules.

For instance, the reaction of this compound with 2-hydroxy-5-nitrobenzaldehyde (B32719) in the presence of a base like NaOH or KOH in an ethanol/methanol solvent mixture under reflux conditions leads to the formation of (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one. This Knoevenagel-type condensation proceeds to full conversion within 4-6 hours. The resulting α,β-unsaturated ketone has a conjugated system and an electron-withdrawing nitro group, making it a compound of interest for potential biological applications.

Similarly, condensation with other aromatic aldehydes can produce a variety of thioaurone derivatives. researchgate.net These reactions are fundamental in the synthesis of diverse benzothiophene-based compounds. ontosight.ainih.gov

Table 2: Examples of Condensation Reactions of this compound

| Aldehyde Reactant | Base Catalyst | Solvent | Reaction Time | Product |

| 2-hydroxy-5-nitrobenzaldehyde | NaOH/KOH | Ethanol/Methanol | 4-6 hours | (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one |

The this compound scaffold allows for substitution reactions at two main sites: the fused aromatic ring and the active methylene (B1212753) group at the C-2 position.

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene core. The position of substitution is directed by the existing substituents on the ring and the nature of the electrophile. msu.edulibretexts.org These reactions are crucial for introducing functional groups onto the aromatic part of the molecule, thereby modifying its electronic properties and biological activity.

Active Methylene Center Substitution: The methylene group at the C-2 position is activated by the adjacent carbonyl and sulfur atom, making it susceptible to various substitution reactions. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed direct C(sp³)-H arylation has been successfully employed to introduce aryl groups at this position, yielding 2-aryl-1-benzothiophen-3(2H)-ones with high regioselectivity. This reaction typically uses Pd(OAc)₂ as a catalyst at elevated temperatures in a solvent like DMF with aryl iodides. The method is advantageous as it avoids the need for pre-functionalized substrates and is compatible with a range of electron-rich and electron-deficient aryl groups.

Furthermore, the active methylene center can participate in reactions such as alkylation and the formation of more complex heterocyclic systems. ontosight.ainih.gov For example, reactions with ketones can lead to the synthesis of fused ring systems.

Table 3: Scope of Aryl Iodides in Palladium-Catalyzed C(sp³)-H Arylation of this compound

| Aryl Iodide Substituent | Product Yield (%) |

| 4-MeO-C₆H₄-I | 82 |

| 4-Cl-C₆H₄-I | 79 |

| 3-NO₂-C₆H₄-I | 65 |

Advanced Spectroscopic and Structural Characterization of 1 Benzothiophen 3 2h One and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the chemical environment of each proton and carbon atom within the 1-Benzothiophen-3(2H)-one scaffold.

In the ¹H NMR spectrum of the parent compound, the methylene (B1212753) protons (H-2) adjacent to the carbonyl group typically appear as a singlet in the range of δ 3.5-4.0 ppm. The aromatic protons on the fused benzene (B151609) ring exhibit complex splitting patterns (multiplets) in the aromatic region, generally between δ 7.0 and 8.0 ppm, due to spin-spin coupling.

The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon (C-3) in the downfield region, often around δ 190-200 ppm. The methylene carbon (C-2) resonates at a higher field, typically around δ 35-45 ppm. The signals for the aromatic carbons appear between δ 120 and 140 ppm, with the carbons directly bonded to the sulfur atom and the carbonyl group showing distinct chemical shifts. For instance, in derivatives, the carbonyl carbon has been noted in the δ 190–200 ppm range.

Table 1: Representative NMR Data for the this compound Core Structure Note: Chemical shifts (δ) are in ppm and are referenced to tetramethylsilane (B1202638) (TMS). Data is compiled from typical values for this class of compounds.

| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| C2-H | ~ 3.8 (s, 2H) | ~ 38-42 |

| C3 | - | ~ 195-200 |

| C4-H | ~ 7.5-7.7 (m, 1H) | ~ 125-128 |

| C5-H | ~ 7.2-7.4 (m, 1H) | ~ 124-126 |

| C6-H | ~ 7.3-7.5 (m, 1H) | ~ 127-130 |

| C7-H | ~ 7.8-8.0 (m, 1H) | ~ 122-124 |

| C3a | - | ~ 135-138 |

| C7a | - | ~ 140-143 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically separated by two or three bonds). researchgate.net For this compound, COSY spectra would confirm the connectivity between the adjacent protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This technique is crucial for definitively assigning the ¹³C signals for each protonated carbon. columbia.edu For example, it would link the singlet at ~3.8 ppm in the ¹H spectrum to the methylene carbon signal at ~38-42 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduipb.pt HMBC is vital for piecing together the entire carbon skeleton. It can establish connectivity between the methylene protons (H-2) and the carbonyl carbon (C-3), as well as the quaternary carbons (C-3a and C-7a). It also links the aromatic protons to their neighboring carbons and across the fusion to the heterocyclic part of the molecule, confirming the benzothiophene (B83047) framework.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. up.ac.zascm.com

Both IR and Raman spectroscopy provide complementary information about the vibrational modes of this compound. up.ac.za

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak is typically observed in the range of 1680-1710 cm⁻¹. A study on a related pyran-2-one derivative noted a carbonyl stretch at 1719 cm⁻¹. scifiniti.com Aromatic C-H stretching vibrations usually appear as a group of weaker bands above 3000 cm⁻¹, with one report citing a value around 3051 cm⁻¹. The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy also detects these vibrations. A key difference is that symmetric, non-polar bonds often produce stronger signals in Raman spectra, whereas polar bonds give stronger IR absorptions. scm.com Therefore, the C=O stretch will be present in both spectra, while the aromatic ring breathing modes and C-S vibrations can be particularly well-defined in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H | Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |

| Carbonyl C=O | Stretch | 1680 - 1710 | IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman |

| C-S | Stretch | 600 - 800 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically with an accuracy of less than 5 ppm. neist.res.in This precision allows for the determination of the exact elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound (C₈H₆OS), the calculated exact mass is 150.0139 g/mol . HRMS analysis would confirm this value, thereby validating the molecular formula. The technique is also invaluable for characterizing derivatives, where the high accuracy confirms the addition of specific substituents. nih.gov For example, the mass of a brominated derivative has been confirmed using high-resolution MS. The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing the loss of characteristic fragments like CO or SH, which further supports the proposed structure.

LC-MS/MS in Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the identification and characterization of this compound derivatives, particularly in complex mixtures. unipd.itddtjournal.com This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. ddtjournal.com

In a typical LC-MS/MS workflow, the sample is first introduced into a liquid chromatograph, where individual components are separated based on their physicochemical properties as they pass through a column. unipd.it The separated compounds then enter the mass spectrometer. The mass spectrometer is operated in positive or negative ionization modes, and the mass range is set to detect the ions of interest. ikm.org.my For instance, in the analysis of various novel psychoactive substances, including derivatives of synthetic cannabinoids, the instrument parameters are optimized for detection, with a linearity range often established between 0.25–25 ng/ml. unipd.it

The process involves an initial mass analysis (MS1) to select a precursor ion of a specific mass-to-charge ratio (m/z). This precursor ion is then subjected to collision-induced dissociation (CID), where it fragments into smaller product ions. ddtjournal.com A second mass analysis (MS2) separates and detects these product ions, generating a unique fragmentation pattern or "fingerprint" for the parent molecule. This fragmentation data is crucial for structural elucidation. For example, in the analysis of Calophyllum soulattri stem bark, compounds were identified by their retention times and the resulting fragmentation spectra, which provided candidate masses for identification against spectral databases. ugm.ac.id

The choice of mobile phase, which consists of solvents like water and acetonitrile (B52724) with additives such as formic acid, is critical for achieving good chromatographic separation. ikm.org.myugm.ac.id The gradient elution, where the composition of the mobile phase is varied over time, allows for the separation of compounds with a wide range of polarities. ugm.ac.id The operating parameters of the mass spectrometer, such as the electrospray ionization (ESI) voltage, desolvation temperature, and gas flow rates, are optimized to achieve maximum sensitivity and stable ionization. ikm.org.myugm.ac.id The validation of an LC-MS/MS method typically includes assessing parameters like selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). unipd.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. fzu.cz

The positions and intensities of these diffracted beams are recorded and used to calculate an electron density map of the unit cell, which is the basic repeating unit of the crystal. fzu.cz From this map, the positions of individual atoms can be determined, revealing the molecular structure. fzu.cz For instance, the crystal structure of a benzothiophene derivative was confirmed by single-crystal X-ray analysis, revealing a non-planar, π-extended framework with a helical structure. beilstein-journals.org The data collection is often performed at a specific temperature, and the resulting data is corrected for various factors like Lorentz and polarization effects. beilstein-journals.org The structure is then solved and refined using specialized software programs. juniperpublishers.com

The analysis can reveal important structural details, such as the planarity of ring systems and the presence of any disorder in the crystal structure. juniperpublishers.com For example, in the crystal structure of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, the thiophene (B33073) ring was found to be essentially planar. juniperpublishers.com

Table 1: Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Molecular Formula | C₁₈H₁₀S₂ |

| Molecular Weight | 290.38 |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 3.9971(16) |

| b (Å) | 10.334(4) |

| c (Å) | 31.473(13) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1300.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.484 |

| Data obtained from a study on a dithiophene derivative. beilstein-journals.org |

Beyond the individual molecular structure, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. polimi.itresearchgate.net

The analysis of crystal packing can reveal the presence of specific structural motifs, like dimers or one-dimensional chains, formed through intermolecular interactions. nih.gov For example, the crystal packing of a dithiophene derivative is based on π-stacking along the a-axis with a plane-to-plane distance of approximately 3.857 Å. beilstein-journals.org The absence of contact between these π-stacks suggests a one-dimensional electronic structure. beilstein-journals.org In other cases, intermolecular hydrogen bonds can link molecules into more complex three-dimensional networks. researchgate.net

Understanding these interactions is crucial as they can significantly influence the physical properties of the material, such as its melting point, solubility, and electronic characteristics. The identification of close contacts between atoms, which are shorter than the sum of their van der Waals radii, can indicate the presence of specific interactions like halogen bonding or chalcogen bonding. polimi.it Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques used to investigate the electronic transitions and photophysical properties of molecules. biocompare.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. biocompare.com The resulting spectrum provides information about the electronic structure of the molecule. For derivatives of beilstein-journals.orgbenzothieno[3,2-b] beilstein-journals.orgbenzothiophene (BTBT), both absorption (λabs) and emission maxima (λem) have been observed to shift to longer wavelengths with increasing oxidation of the sulfur atoms. mdpi.com

Fluorescence spectroscopy, on the other hand, measures the light emitted when an excited molecule returns to its ground electronic state. The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. rsc.org For example, the quantum yield of 2,7-diBr-BTBT was found to be less than 1%, while its oxidized derivatives exhibited impressive quantum yields above 99%. mdpi.com In another study, β-carboline linked benzothiophenones displayed quantum yields up to 47%. beilstein-archives.orgbeilstein-journals.org The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is another important characteristic. Oxidized BTBT derivatives showed significantly larger Stokes shifts (79-90 nm) compared to the non-oxidized form (about 25 nm). mdpi.com

Table 2: Photophysical Properties of Selected Benzothiophene Derivatives

| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 2,7-diBr-BTBT | 345 | 370 | 25 | < 1% |

| 2,7-diBr-BTBTDO | 380 | 459 | 79 | > 99% |

| 2,7-diBr-BTBTTO | 390 | 480 | 90 | > 99% |

| β-carboline linked benzothiophenone (2hA) | N/A | N/A | N/A | 47% |

| Data adapted from studies on BTBT derivatives and β-carboline linked benzothiophenones. mdpi.combeilstein-archives.org |

π-π stacking interactions, which are non-covalent interactions between aromatic rings, can be investigated using spectroscopic techniques. rug.nl These interactions can influence the electronic properties of molecules and are often reflected in their UV-Vis absorption and fluorescence spectra. nih.gov

In the solid state, strong intermolecular interactions, including π-π stacking, can lead to changes in the absorption and emission spectra compared to the solution phase. researchgate.net For example, the UV-Vis spectra of films of certain thieno[3,2-b]thieno derivatives show evidence of stronger intermolecular interactions in the solid state. researchgate.net The formation of aggregates due to π-π stacking can cause shifts in the absorption bands, often to longer wavelengths (red-shift) or shorter wavelengths (blue-shift), depending on the geometry of the stacked molecules. rug.nl

Molecular modeling and quantum chemical calculations can complement spectroscopic data to provide a more detailed understanding of π-π interactions. nih.govscirp.org These computational methods can be used to predict the geometry and strength of these interactions and to correlate them with the observed spectroscopic changes. scirp.org For instance, molecular docking studies of benzo[b]thiophen-3-ol derivatives have shown that the benzothiophene moiety can form π–π interactions with aromatic amino acids in the active site of an enzyme. nih.gov The strength of π-π stacking interactions is dependent on the distance and orientation between the aromatic rings, with typical centroid-to-centroid distances for significant interactions being in the range of 3.4 to 3.8 Å. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Benzothiophen 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometries and Electronic Parameters

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry of 1-Benzothiophen-3(2H)-one. nbu.edu.sa This process identifies the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. The optimization of molecular geometries is a critical first step, as these structures form the basis for subsequent calculations of electronic and spectroscopic properties. arxiv.org

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govjst.go.jp A smaller gap suggests higher reactivity. Other calculated parameters, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, further characterize the electronic nature of the molecule.

Table 1: Calculated Electronic Parameters for a Representative Benzofuran Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.89 |

| Data is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations. |

Prediction of Spectroscopic Signatures (e.g., IR, NMR, UV-Vis)

DFT methods are highly effective in predicting various spectroscopic signatures of molecules. nih.gov Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals. jst.go.jpscience.gov These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correlate with the intensity of the absorption bands. jst.go.jp

The vibrational frequencies in the Infrared (IR) spectrum can also be computed using DFT. nih.govnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined, aiding in the interpretation of experimental IR spectra. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.govresearchgate.netresearchgate.net These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for a Substituted Benzofuran Analog

| Spectroscopic Data | Predicted Value | Experimental Value |

| UV-Vis (λmax, nm) | 285, 320 | 288, 325 |

| Major IR Peak (C=O stretch, cm⁻¹) | 1685 | 1690 |

| ¹H NMR (δ, ppm) - Aromatic Proton | 7.45 | 7.50 |

| ¹³C NMR (δ, ppm) - Carbonyl Carbon | 195.2 | 196.1 |

| Data is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific calculations. |

Mechanistic Pathway Simulations and Energy Profiling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By simulating the reaction pathways and profiling the associated energy changes, researchers can gain a detailed understanding of how transformations involving this compound occur.

Investigation of Transition States and Reaction Energetics

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). nih.govims.ac.jp These are high-energy, transient species that connect reactants and products on the potential energy surface. Computational methods can locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. lbl.gov This information is vital for understanding the reaction kinetics. acs.orgacs.org

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile reveals the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of the reaction, providing a comprehensive picture of the reaction mechanism. lbl.govacs.org

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, govern chemical reactions. luisrdomingo.comfrontiersin.org This theory is particularly useful for analyzing pericyclic reactions, such as cycloadditions, involving molecules like this compound derivatives. mdpi.comnih.govrsc.org

Within MEDT, the analysis of the electron localization function (ELF) provides a quantitative description of the bonding changes along the reaction pathway. mdpi.com This allows for a detailed understanding of bond formation and breaking processes. Conceptual DFT indices, such as electrophilicity and nucleophilicity, are also employed to predict the reactivity and regioselectivity of reactions involving this compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a particular property. wikipedia.orglongdom.org These models are widely used in drug discovery and materials science to predict the activity of new, untested compounds. longdom.orgresearchgate.net

For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity, for instance, as enzyme inhibitors. The model would be built using a dataset of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive an equation that relates these descriptors to the observed activity. nih.gov A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. mdpi.com

Computational Approaches to Structure-Activity Relationships for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational techniques are crucial for elucidating the link between the molecular structure of benzothiophene (B83047) derivatives and their biological activities. These studies help in identifying key molecular features that govern their therapeutic effects, thereby guiding the rational design of more potent and selective agents.

Recent investigations into benzothiophene derivatives as potential antibiotics against multidrug-resistant bacteria have utilized an integrative computational strategy. mdpi.com QSAR models have been developed using methods such as Partial Least Squares (PLS), Principal Component Regression (PCR), and Multiple Linear Regression (MLR). mdpi.comchemspider.com These models demonstrated strong predictive power, with high correlation coefficients (R² values ranging from 0.69 to 0.793), and were validated using external datasets. mdpi.comchemspider.com Principal Component Analysis (PCA) successfully identified key molecular descriptors, like PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities van der Waals Surface Area) and Q_VSA_FHYD (hydrophobic van der Waals surface area), that correlate molecular features with antimicrobial activity. mdpi.comchemspider.com

Molecular docking studies have complemented QSAR models by revealing critical interactions between benzothiophene derivatives and their protein targets. For instance, in the context of antimicrobial research, docking simulations have identified specific compounds with high binding affinities against key bacterial proteins in strains like MRSA, MSSA, and daptomycin-resistant Staphylococcus aureus. chemspider.combohrium.com These computational insights highlight the potential of the benzothiophene scaffold as a promising lead for developing new antibiotics to combat multidrug-resistant infections. mdpi.comchemspider.com

Furthermore, the benzothiophene scaffold has been explored for other therapeutic areas. Benzothiophene-chalcone hybrids have been designed and evaluated as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. Molecular docking simulations were instrumental in explaining the structure-activity relationships and suggesting rational designs for more selective and potent inhibitors. The sulfur atom within the thiophene (B33073) ring is noted for its ability to enhance drug-receptor interactions through hydrogen bonding, and the thiophene ring itself is often used as a bioisosteric replacement for phenyl rings to improve physicochemical and metabolic properties. nih.gov

A summary of computational methods used in the study of benzothiophene derivatives is presented in the table below.

| Computational Method | Application in Benzothiophene Research | Key Findings |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting antimicrobial activity of benzothiophene derivatives. mdpi.comchemspider.com | Identified key molecular descriptors correlating structure with activity; models showed strong predictive power (R² = 0.69-0.793). mdpi.comchemspider.com |

| Molecular Docking | Investigating binding modes and affinities to target proteins (e.g., bacterial enzymes, cholinesterases). bohrium.com | Revealed critical interactions and identified compounds with high binding affinity. bohrium.com |

| PCA (Principal Component Analysis) | Descriptor selection for QSAR models. chemspider.combohrium.com | Identified significant molecular features related to biological activity. chemspider.com |

| SBDD/LBDD (Structure/Ligand-Based Drug Design) | General approach for identifying and optimizing lead compounds. nih.gov | Facilitates the streamlining of the drug development process for thiophene-based candidates. nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

While extensive molecular dynamics (MD) simulations specifically for the parent compound this compound are not widely documented in the literature, the principles of conformational analysis and the application of theoretical calculations like Density Functional Theory (DFT) provide significant insights into its molecular behavior. MD simulations are more commonly applied to study the dynamic interactions of more complex benzothiophene derivatives with biological targets, such as their stability within a receptor's binding pocket. chemrxiv.orgnih.gov

Conformational Analysis and Tautomerism

The structure of this compound is centered on a bicyclic system that is largely planar. Conformational flexibility is limited, primarily involving the methylene (B1212753) group at the 2-position. However, a crucial aspect of its chemistry is the potential for keto-enol tautomerism, where it can exist in equilibrium with its enol form, 3-hydroxybenzo[b]thiophene. researchgate.net

Computational methods, particularly DFT, are powerful tools for investigating the relative stabilities of such tautomers. chemrxiv.orgresearchgate.net For related heterocyclic systems, DFT calculations have been employed to determine the optimized geometries and relative energies of different conformers and tautomers. mdpi.comresearchgate.net These studies often reveal that the relative stability can be influenced by substitution patterns and the surrounding environment (e.g., solvent). researchgate.net For instance, quantum mechanical approaches for substituted 3-hydroxybenzo[b]thiophene derivatives have shown that the enol form can be highly populated. researchgate.net

Theoretical Calculations of Molecular Geometry

DFT calculations are routinely used to predict the ground-state molecular geometry, including bond lengths and angles. nih.govmdpi.com For thiophene-containing compounds, theoretical calculations using methods like B3LYP have shown good correlation with experimental data, such as that obtained from X-ray crystallography. nih.gov The optimized structure is verified by ensuring the absence of negative vibrational frequencies, which confirms that the geometry corresponds to a stable minimum on the potential energy surface. nih.gov

Although a specific conformational analysis for this compound is not detailed in the available research, DFT studies on closely related structures provide a reliable framework for understanding its molecular properties. For example, DFT has been used to study the structural aspects of complex spiro-pyrrolidine benzothiophene analogues, where the energies of different conformers were calculated to be very close, suggesting their coexistence. mdpi.com In another study, Density Functional Theory was used to clarify the reaction mechanism involving this compound, forming a complex with benzenethiol (B1682325) protonated by trifluoromethanesulfonic acid (TfOH). mdpi.com

The table below summarizes the application of theoretical methods to understand the conformational and structural properties of benzothiophene-related systems.

| Theoretical Method | Application | Insights Gained |

| DFT (Density Functional Theory) | Calculation of molecular geometry, relative tautomer/conformer energies, and reaction mechanisms. mdpi.comresearchgate.netmdpi.com | Provides optimized structures, predicts the most stable forms (keto vs. enol), and elucidates reaction pathways. mdpi.comresearchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Studying the stability of complex benzothiophene derivatives in protein binding sites. chemrxiv.orgnih.gov | Confirms the stability of ligand-protein complexes over time (e.g., 100 ns simulations). chemrxiv.org |

| Conformational Analysis | Investigating the spatial arrangement of atoms and the energy associated with different conformations. | Essential for understanding receptor binding and molecular interactions, though detailed studies on the parent compound are sparse. |

Advanced Applications and Research Horizons of 1 Benzothiophen 3 2h One

Role as a Versatile Synthetic Building Block and Intermediate

1-Benzothiophen-3(2H)-one, a heterocyclic organic compound, is a valuable and versatile intermediate in organic synthesis. Its unique structure, featuring a benzothiophene (B83047) core with a ketone group, allows for a variety of chemical modifications, making it a key building block for more complex molecules.

The reactivity of this compound allows it to serve as a foundational scaffold for the synthesis of a wide array of complex organic molecules. Its utility is demonstrated in various reactions, including condensations and cyclizations, to create molecules with potential applications in medicinal chemistry and materials science.

One key reaction is the base-catalyzed Knoevenagel-type condensation with aldehydes. For instance, reacting this compound with 2-hydroxy-5-nitrobenzaldehyde (B32719) in ethanol/methanol under reflux with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) yields (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one. This reaction typically achieves full conversion in 4–6 hours, producing an α,β-unsaturated ketone with a conjugated system that is of interest for its potential biological activities.

Furthermore, boron trifluoride (BF₃) can facilitate reactions between this compound and various ketones. These reactions, usually conducted in diethyl ether, can lead to different products depending on the ketone's structure. Aromatic ketones may lead to the formation of pyran derivatives, while aliphatic or bulky ketones tend to favor the formation of 2-methylene derivatives through an aldol (B89426) condensation pathway. This demonstrates the compound's role in creating structurally diverse and complex molecules.

The compound is also a precursor in the synthesis of 2-(N-arylhydrazono)-1-benzothiophen-3-ones. This involves the addition of 2-mercaptobenzoic acid to acylhydrazonoyl chlorides, followed by an intramolecular cyclization to form the target hydrazone derivatives. nih.gov

This compound is an effective precursor for synthesizing fused heterocyclic systems, which are core structures in many functional materials and biologically active compounds.

Benzothienopyrans: The synthesis of benzothienopyran derivatives can be achieved starting from this compound. For example, (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones, which are derived from this compound, can undergo a Michael addition with active methylene (B1212753) compounds like ethyl cyanoacetate (B8463686) or malononitrile. researchgate.net This reaction, typically catalyzed by a base such as piperidine (B6355638) in ethanol, leads to the formation of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates and their cyano analogues. researchgate.netcu.edu.eg These compounds have been investigated for their potential as anticancer agents. researchgate.net

Thienyl Thioethers: A one-pot procedure has been developed for the synthesis of thienyl thioethers starting from arylthioacetic acids. thieme-connect.comelsevierpure.comresearchgate.net In this process, the arylthioacetic acid first undergoes an intramolecular Friedel–Crafts-type cyclization promoted by trifluoromethanesulfonic acid (TfOH) to form this compound in situ. thieme-connect.com This intermediate then reacts with an arenethiol in a subsequent nucleophilic attack and dehydration step to yield the desired thienyl thioether. thieme-connect.comelsevierpure.comresearchgate.net This metal-free and halide-free method provides an efficient route to various substituted thienyl thioethers. thieme-connect.comresearchgate.net

Table 1: Synthesis of Thienyl Thioethers from this compound

| Arylthiol | Resulting Thioether Product | Yield | Reference |

|---|---|---|---|

| Phenylthiol | 3b | 54% | thieme-connect.com |

| 2-Methylbenzenethiol | 3c | Moderate | thieme-connect.com |

| 3-Methylbenzenethiol | 3d | Moderate | thieme-connect.com |

| 4-Chlorobenzenethiol | 3e | 40% | thieme-connect.com |

| 4-Bromobenzenethiol | 3f | 43% | thieme-connect.com |

| 4-Nitrobenzenethiol | 3g | 21% | thieme-connect.com |

The structural features of this compound make it an excellent scaffold for the construction of spiroheterocycles, which are complex three-dimensional molecules with significant applications in medicinal chemistry and materials science. mdpi.com

Derivatives of this compound, specifically (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-ones, are key starting materials in these syntheses. researchgate.net These compounds can participate in 1,3-dipolar cycloaddition reactions with azomethine ylides. researchgate.netresearchgate.net For example, the reaction of (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-ones with an azomethine ylide generated from isatin (B1672199) and sarcosine (B1681465) produces novel dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones. researchgate.net This reaction creates two new stereocenters and results in a complex spirocyclic system containing both benzothiophene and oxindole (B195798) moieties. researchgate.netnih.gov

Similarly, the oxidized form, benzo[b]thiophen-3(2H)-one 1,1-dioxide, is also a versatile reagent for synthesizing spiroheterocycles. researchgate.netrsu.lv It has been used to create new heterocyclic systems like 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], demonstrating its utility in generating novel and complex molecular architectures. rsu.lv

Functional Materials Research

The benzothiophene core is a privileged structure in the field of functional materials, particularly in organic electronics. This compound serves as a crucial precursor for some of the most promising organic semiconductor materials.

While this compound itself is not typically used as the active layer in electronic devices, it is a fundamental building block for the synthesis of high-performance organic semiconductors. pkusz.edu.cn The true value of this compound lies in its role as a precursor to larger, more conjugated systems that exhibit excellent charge transport properties.

One of the most significant applications of this compound in materials science is its use in the synthesis of Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (BTBT) and its derivatives. rsc.orgelsevierpure.comnih.gov BTBT is a leading organic semiconductor known for its high charge carrier mobility and stability, making it ideal for applications in organic field-effect transistors (OFETs). nih.govmdpi.comresearchgate.net

The thienyl thioethers synthesized from this compound can be further transformed into BTBT derivatives. thieme-connect.comresearchgate.net This is typically achieved through a palladium-catalyzed dehydrogenative cyclization reaction. thieme-connect.comelsevierpure.com This synthetic strategy allows for the creation of a variety of substituted and unsymmetrical BTBT scaffolds, which enables the fine-tuning of their electronic properties, solid-state packing, and solubility for solution-based processing. rsc.org

The development of various substituted BTBTs, such as dialkyl-BTBTs and diphenyl-BTBT, has led to OFETs with mobilities exceeding 1.0 cm²/V·s, highlighting the importance of synthetic routes that originate from foundational building blocks like this compound. elsevierpure.comnih.govnih.gov

Table 2: High-Performance BTBT-Based Organic Semiconductors

| BTBT Derivative | Key Feature | Reported Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| 2,7-Diphenyl-BTBT (DPh-BTBT) | Vapor-deposited OFETs | Up to 2.0 | elsevierpure.comnih.gov |

| Dialkyl-BTBTs (Cₙ-BTBTs) | Highly soluble, solution-processed | > 1.0 | elsevierpure.comnih.govnih.gov |

| 2-(4-hexylphenyl) Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C6-Ph-BTBT) | Liquid crystal phases, high mobility | Up to 4.6 | pkusz.edu.cn |

| 2,7-dioctyl Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (C8-BTBT) | High field-effect mobility | Up to 43 | mdpi.com |

| 2-decyl-7-phenyl- Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (Ph-BTBT C₁₀) | Spin-coated thin films | Up to 22.4 | mdpi.com |

Organic Semiconductors and Electronic Devices

Design of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

While direct applications of the parent this compound in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) are not extensively documented, its core structure is integral to larger, more complex molecules that excel in these areas. Derivatives of rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), a molecule built upon the benzothiophene motif, are prominent organic semiconductors. mdpi.com These BTBT derivatives are widely studied for their high charge carrier mobility, thermal stability, and solution processability, making them ideal for OFETs and OLEDs. mdpi.comresearchgate.net

The BTBT core, consisting of a fused four-ring aromatic system, facilitates efficient π-orbital overlap, which is crucial for charge transport. mdpi.com The electronic properties of BTBT-based materials can be finely tuned by chemical modifications, a strategy that underscores the fundamental importance of the benzothiophene scaffold. researchgate.netmdpi.com For instance, the oxidation of the sulfur atoms in the BTBT framework significantly alters the crystal packing, thermal stability, and optoelectronic properties, leading to enhanced emission with quantum yields exceeding 99% in some cases. mdpi.com Furthermore, the development of n-type BTBT-based semiconductors, which are essential for complementary logic circuits, has been achieved, demonstrating the versatility of this structural class. agu.edu.tr

New classes of luminescent organic molecules with a Donor-Acceptor-Donor (D-A-D) structure, where the acceptor unit is a rsc.orgbenzothieno[3,2-b]benzothiophene-tetraoxide, have been developed for OLED applications. rsc.org These materials exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high-efficiency OLEDs. rsc.org The combination of the benzothiophene-based core with various organic structural motifs like phenylene-vinylene, thiophene (B33073), and fluorene (B118485) derivatives has led to a significant class of electroactive and photoactive compounds used in various optoelectronic devices. researchgate.net

Development of Fluorescent Materials

The this compound scaffold is a key component in the synthesis of various fluorescent materials. Its derivatives, particularly thioaurones (2-benzylidene-1-benzothiophen-3(2H)-ones), exhibit interesting photophysical properties. beilstein-journals.org These compounds are sulfur analogues of aurones, a subclass of flavonoids, and have applications as dyes and photo-responsive materials. beilstein-journals.orgbeilstein-archives.org

A notable application is the use of this compound as an intermediate in the production of Fluorescent Red 5B, an oil-soluble solvent dye. chemicalbook.com This dye is known for its heat resistance, light resistance, high coloring power, and bright color. chemicalbook.com Thioindigo, another derivative, is also known as Vat Red 41 and is used as a fluorescent red dye. cymitquimica.com

Recent research has focused on creating novel fluorophores by linking the benzothiophenone core with other heterocyclic systems. For example, a series of β-carboline-tethered benzothiophenone derivatives have been synthesized, displaying promising light-emitting properties. beilstein-journals.orgbeilstein-archives.org These compounds exhibit emission maxima in the range of 490–582 nm, large Stokes shifts, and high quantum yields of up to 47%. beilstein-journals.org The photophysical properties can be tuned by modifying the substituents on the core structure. beilstein-archives.org

| Fluorophore Derivative | Emission Maxima (λem) | Quantum Yield (ΦF) | Key Feature |

| β-Carboline-linked Benzothiophenones | 490–582 nm | Up to 47% | Large Stokes shifts and high brightness. beilstein-journals.orgbeilstein-archives.org |

| Fluorescent Red 5B | Not specified | Not specified | Good heat and light resistance. chemicalbook.com |

| Oxidized BTBT Derivatives | Not specified | > 99% | Increased thermal stability and enhanced emission. mdpi.com |

Supramolecular Chemistry and Self-Assembly

The benzothiophene scaffold is a valuable component in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions.

This compound and its derivatives serve as versatile building blocks for constructing complex supramolecular architectures. cymitquimica.comresearchgate.net The planar, aromatic nature of the benzothiophene core facilitates π-π stacking interactions, while the ketone group can participate in hydrogen bonding. This combination of interaction sites allows for the programmed assembly of molecules into well-defined nanostructures. nih.gov The ability to functionalize the core structure further enhances its utility as a supramolecular synthon, enabling the creation of materials with specific electronic, optical, or biological functions. researchgate.net

While studies on this compound itself are limited in this context, derivatives of the related rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) provide a powerful analogy for how such systems can behave. BTBT derivatives functionalized with peptides have been shown to self-assemble in water to form hydrogels. rsc.orgmdpi.com The formation and properties of these hydrogels can be precisely controlled by external stimuli such as pH and salt concentration. rsc.orgbohrium.com For example, a BTBT-peptide conjugate designed with alternating glutamic acid and phenylalanine residues undergoes hydrogelation in response to changes in pH and ionic strength. rsc.orgsciprofiles.com This stimulus-responsive behavior is crucial for applications in areas like drug delivery and tissue engineering. bohrium.com

Applications in Medicinal Chemistry Research as a Scaffold

The 1-benzothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rsc.orgrsc.org Consequently, this compound serves as a valuable starting material and scaffold for the synthesis of a wide range of biologically active compounds. cymitquimica.comresearchgate.net

Derivatives of this scaffold, such as thioaurones, have been investigated for various therapeutic properties. beilstein-journals.org The benzothiophene motif is present in several clinically approved drugs, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. rsc.org

Development of Enzyme Inhibitors (e.g., CYP17, MAO)

The benzothiophene core is a key feature in the design of various enzyme inhibitors, suggesting a promising avenue for the development of derivatives of this compound.

CYP17 Inhibition: Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the biosynthesis of androgens and estrogens, making it a key target in the treatment of hormone-dependent cancers like prostate cancer. google.com Non-steroidal CYP17 inhibitors often feature a heterocyclic moiety for binding to the heme iron in the enzyme's active site and a scaffold that mimics the steroid structure. semanticscholar.org The benzothiophene scaffold has been identified as a promising core for such inhibitors. semanticscholar.orgnih.gov For instance, certain tetrahydrobenzo semanticscholar.orgresearchgate.netthieno[2,3-c]pyridine derivatives have shown potency comparable to the established drug abiraterone (B193195) in inhibiting the rat CYP17 enzyme. nih.gov Research has also explored benzothiophene analogues where a nitro-substituted phenyl ring is believed to interact with the heme group. acs.orgresearchgate.net The synthesis of 2-arylidene-7-fluoro nih.govbenzothiophen-3(2H)-ones highlights a synthetic route starting from a substituted this compound, indicating its utility as a precursor for novel CYP17 inhibitors. semanticscholar.orgnih.gov

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com A series of benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated as potent and selective inhibitors of human MAO (hMAO), particularly the MAO-B isoform. nih.govnih.govepa.gov Molecular modeling studies have shown that the benzothiophene core can suitably orient within the active site for inhibitory activity. nih.govnih.gov These findings suggest that the this compound scaffold could be a valuable starting point for developing novel MAO inhibitors for neurodegenerative diseases. nih.govnih.gov

Table 1: Investigated Benzothiophene Scaffolds as Enzyme Inhibitors

| Scaffold/Derivative Class | Target Enzyme | Therapeutic Area | Key Findings | Citations |

|---|---|---|---|---|

| Tetrahydrobenzo semanticscholar.orgresearchgate.netthieno[2,3-c]pyridines | CYP17 | Prostate Cancer | Comparable potency to abiraterone in rat models. nih.gov | |

| 2-Arylidene-7-fluoro nih.govbenzothiophen-3(2H)-ones | CYP17 | Prostate Cancer | Synthesized as potential non-steroidal inhibitors. semanticscholar.orgnih.gov | |

| Benzo[b]thiophen-3-ols | MAO-B | Neurodegenerative Diseases | High selectivity and potency for hMAO-B inhibition. nih.govnih.gov |

Investigation of Antimicrobial and Antifungal Activities

The emergence of microbial resistance to conventional antibiotics has spurred the search for new antimicrobial agents, with benzothiophene derivatives showing significant promise. researchgate.net

Antibacterial Activity: The benzothiophene nucleus is a core component of many compounds with notable antibacterial properties. ajrconline.org Studies have shown that derivatives incorporating this scaffold are active against a range of bacteria, including both Gram-positive and Gram-negative strains. ajrconline.orgsciensage.info For example, certain 3-halobenzo[b]thiophene derivatives, particularly those with bromo and chloro substitutions, have demonstrated low minimum inhibitory concentrations (MIC) against Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus. mdpi.com Furthermore, computational studies have identified specific benzothiophene derivatives with high binding affinities against multidrug-resistant S. aureus (MRSA). The functionalization of the benzothiophene ring with moieties like amines, amides, and nitriles has been shown to enhance antibacterial efficacy. mdpi.com

Antifungal Activity: Benzothiophene derivatives have also demonstrated significant antifungal capabilities. benthamdirect.comnih.gov They have been evaluated against clinically relevant fungal species such as Candida, Aspergillus, and various dermatophytes. sciensage.infonih.gov Some di(hetero)arylamine derivatives of the benzothiophene system have exhibited a broad spectrum of activity, even against fluconazole-resistant strains. nih.gov Structure-activity relationship (SAR) studies have indicated that features like hydroxyl groups are crucial for the antifungal activity of aryl derivatives. nih.gov Additionally, novel α-methylene-γ-butyrolactone derivatives containing a benzothiophene moiety have shown excellent antifungal activity against plant pathogenic fungi like Rhizoctonia solani. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Benzothiophene Derivatives

| Derivative Class | Target Organisms | Key Findings | Citations |

|---|---|---|---|

| 3-Halobenzo[b]thiophenes | S. aureus, E. faecalis, B. cereus, C. albicans | Bromo- and chloro-substituted derivatives showed the lowest MIC values. mdpi.com | |

| Di(hetero)arylamines of benzothiophene | Candida, Aspergillus, dermatophytes | Broad-spectrum activity, including against fluconazole-resistant fungi. nih.gov | |

| α-Methylene-γ-butyrolactones with benzothiophene | Rhizoctonia solani, Valsa mali | Exhibited excellent and significant inhibitory effects. nih.gov | |

| Benzothiophene-based thiazolidinones | E. coli, P. aeruginosa, S. aureus, C. albicans, A. niger | Showed significant zones of inhibition against tested bacteria and fungi. sciensage.info |

Research into Anticancer and Antioxidant Properties

The structural versatility of the benzothiophene scaffold has made it a focal point in the development of new anticancer and antioxidant agents. researchgate.netijpsjournal.com